Cas no 2138272-89-4 (5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine)

5-Bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolopyridine core with bromo and ethyl substituents at the 5- and 7-positions, respectively, and a branched 2-methylbutan-2-yl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The bromine atom enhances reactivity for further functionalization, while the ethyl and tert-alkyl groups contribute to lipophilicity and metabolic stability. Its well-defined molecular architecture supports applications in drug discovery, particularly in the development of bioactive molecules targeting CNS disorders or enzyme inhibition. The compound is typically handled under controlled conditions due to its sensitivity.
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine structure
2138272-89-4 structure
Product Name:5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine
CAS No:2138272-89-4
MF:C13H18BrN3
MW:296.206121921539
CID:6079022
PubChem ID:165795895
Update Time:2025-08-04

5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine
    • EN300-1104663
    • 2138272-89-4
    • 5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
    • Inchi: 1S/C13H18BrN3/c1-5-9-7-10(14)17-11(8-9)15-12(16-17)13(3,4)6-2/h7-8H,5-6H2,1-4H3
    • InChI Key: BDRKKTJBLBNVRW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(CC)=CC2=NC(C(C)(C)CC)=NN21

Computed Properties

  • Exact Mass: 295.06841g/mol
  • Monoisotopic Mass: 295.06841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 30.2Ų

5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine Pricemore >>

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Additional information on 5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine

5-Bromo-7-Ethyl-2-(2-Methylbutan-2-Yl)-1,2,4-Triazolo[1,5-A]Pyridine: A Comprehensive Overview

5-Bromo-7-Ethyl-2-(2-Methylbutan-2-Yl)-1,2,4-Triazolo[1,5-A]Pyridine is a highly specialized organic compound with the CAS number No. 2138272-89-4. This compound belongs to the class of triazolopyridines, which are known for their unique structural properties and wide-ranging applications in various fields of chemistry and pharmacology. The molecule features a triazolo[1,5-a]pyridine core with substituents at positions 5, 7, and 2. These substituents include a bromine atom at position 5, an ethyl group at position 7, and a bulky 2-methylbutan-2-yl group at position 2. The combination of these groups imparts distinct electronic and steric properties to the molecule, making it a valuable compound in research and development.

The synthesis of 5-Bromo-7-Ethyl-2-(2-Methylbutan-2-Yl)-1,2,4-Triazolo[1,5-A]Pyridine involves a series of carefully designed organic reactions. Researchers typically employ multi-step strategies that include nucleophilic substitutions, cyclizations, and functional group transformations. The use of advanced catalysts and reaction conditions has enabled the efficient preparation of this compound in high purity. Recent advancements in catalytic methods have further enhanced the yield and selectivity of these reactions.

One of the most significant applications of this compound lies in its role as a building block for drug discovery. The triazolopyridine scaffold is known to exhibit potent biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Studies have shown that 5-Bromo-7-Ethyl-2-(2-Methylbutan-2-Yl)-1,2,4-Triazolo[1,5-A]Pyridine can serve as a lead compound for developing novel therapeutic agents. For instance, its bromine substituent can act as an electrophilic site for further functionalization or cross-coupling reactions with other bioactive moieties.

Recent research has also explored the potential of this compound in materials science. Its rigid structure and electron-deficient nature make it suitable for applications in organic electronics. For example, derivatives of this compound have been investigated as candidates for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The bulky substituents at positions 7 and 9 help stabilize the molecule's conformational geometry while enhancing its solubility in organic solvents—a critical property for device fabrication.

In addition to its synthetic applications, 5-Bromo-7-Ethyl-2-(2-Methylbutan-2-Yl)-1,2,4-Triazolo[1,5-A]Pyridine has been studied extensively for its interactions with biological systems. Computational studies have revealed that the molecule can bind to various protein targets with high affinity. This property makes it an attractive candidate for rational drug design approaches aimed at addressing unmet medical needs.

The development of analytical methods for the characterization of this compound has also been a focus area in recent years. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm its structure and purity. These methods provide critical insights into the molecular integrity and stereochemistry of the compound.

Furthermore, No. 213827-89-4 has been utilized in combinatorial chemistry libraries to explore its potential as a diversity-generating unit. By varying the substituents on the triazolopyridine core or introducing additional functional groups through post-synthesis modifications researchers can create libraries of compounds with diverse biological profiles.

In conclusion,5-Bromo-7-Ethyl-...

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